3-(1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide
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Overview
Description
3-(1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound that features both an indole and a triazole moiety The indole ring is a common structural motif in many natural products and pharmaceuticals, while the triazole ring is known for its stability and ability to participate in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Coupling of Indole and Triazole Derivatives: The final step involves coupling the indole derivative with the triazole derivative through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Both the indole and triazole rings can participate in substitution reactions. For example, halogenation of the indole ring can be achieved using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated indole and triazole derivatives.
Scientific Research Applications
3-(1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding sites on proteins. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-1-yl)-N-(1,2,3-triazol-4-yl)propanamide: Similar structure but with a different triazole isomer.
3-(1H-indol-1-yl)-N-(1,2,4-triazol-5-yl)propanamide: Similar structure but with a different triazole isomer.
3-(1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
3-(1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is unique due to the specific positioning of the triazole ring, which can influence its chemical reactivity and biological activity. The combination of the indole and triazole rings in this specific arrangement provides a unique scaffold for the development of new compounds with potential therapeutic and material applications.
Properties
Molecular Formula |
C13H13N5O |
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Molecular Weight |
255.28 g/mol |
IUPAC Name |
3-indol-1-yl-N-(1H-1,2,4-triazol-5-yl)propanamide |
InChI |
InChI=1S/C13H13N5O/c19-12(16-13-14-9-15-17-13)6-8-18-7-5-10-3-1-2-4-11(10)18/h1-5,7,9H,6,8H2,(H2,14,15,16,17,19) |
InChI Key |
DZQDWJYVABJOIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCC(=O)NC3=NC=NN3 |
Origin of Product |
United States |
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